molecular formula C19H18N4O4S B2659761 N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide CAS No. 1173553-93-9

N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide

Cat. No. B2659761
M. Wt: 398.44
InChI Key: YKGHMKIHVTWWQH-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(N,N-Dimethylsulfamoyl)phenylboronic acid” is a research chemical . It has a molecular weight of 229.06 . The compound is solid in its physical form .


Synthesis Analysis

A synthesis method for a related compound involves the addition of arylboroxines to N,N-dimethylsulfamoyl-protected aldimines . This process is highly enantioselective and allows access to a broad range of chiral diarylmethylamines .


Molecular Structure Analysis

The InChI code for “4-(N,N-Dimethylsulfamoyl)phenylboronic acid” is 1S/C8H12BNO4S/c1-10(2)15(13,14)8-5-3-7(4-6-8)9(11)12/h3-6,11-12H,1-2H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide” are not available, a related compound, “4-(N,N-Dimethylsulfamoyl)phenylboronic acid”, can undergo reactions with arylboroxines .


Physical And Chemical Properties Analysis

“4-(N,N-Dimethylsulfamoyl)phenylboronic acid” is a solid at room temperature . It has a molecular weight of 229.06 .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds incorporating the 1,3,4-oxadiazole moiety, similar to the one , have demonstrated significant antimicrobial and antifungal activities. For instance, Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives were synthesized and showed in vitro growth inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as the fungal strain Candida albicans (Bhat, Al-Omar, & Siddiqui, 2013). Another study focused on the synthesis and antimicrobial evaluation of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives, finding that many of these compounds were active against selected microbial species (Gul et al., 2017).

Antitubercular Agents

1,3,4-oxadiazole analogues have also been investigated for their potential as antitubercular agents. A study synthesized a series of 1,5-dimethyl-2-phenyl-4-{[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]amino}-1,2-dihydro-3H-pyrazol-3-one, which were subjected to molecular properties prediction and drug-likeness analysis. Compound 4d in this series showed pronounced activity against Mycobacterium tuberculosis H37Rv and isoniazid-resistant M. tuberculosis with minimum inhibitory concentrations (MICs) indicating potential as antitubercular agents (Ahsan et al., 2011).

Safety And Hazards

The safety information for “4-(N,N-Dimethylsulfamoyl)phenylboronic acid” includes several hazard statements: H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

(E)-N-[5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-23(2)28(25,26)16-11-9-15(10-12-16)18-21-22-19(27-18)20-17(24)13-8-14-6-4-3-5-7-14/h3-13H,1-2H3,(H,20,22,24)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGHMKIHVTWWQH-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide

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